3-Bromo-5-(difluoromethoxy)thioanisole
Overview
Description
3-Bromo-5-(difluoromethoxy)thioanisole is an organic compound with the molecular formula C8H7BrF2OS. It is a derivative of thioanisole, where the aromatic ring is substituted with a bromine atom at the third position and a difluoromethoxy group at the fifth position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethoxy)thioanisole typically involves the following steps:
Starting Material: The synthesis begins with thioanisole as the starting material.
Bromination: The aromatic ring of thioanisole is brominated at the third position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced at the fifth position through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethoxy)thioanisole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioanisole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alkoxides, under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 3-Hydroxy-5-(difluoromethoxy)thioanisole.
Substitution: Various substituted thioanisole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-(difluoromethoxy)thioanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethoxy)thioanisole involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity to different targets. The sulfur atom in the thioanisole moiety can also undergo oxidation, affecting the compound’s overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethoxy)thioanisole: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-Bromo-5-(methoxy)thioanisole: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-Bromo-5-(chloromethoxy)thioanisole: Similar structure but with a chloromethoxy group instead of a difluoromethoxy group.
Uniqueness
3-Bromo-5-(difluoromethoxy)thioanisole is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds
Biological Activity
3-Bromo-5-(difluoromethoxy)thioanisole is an organic compound notable for its unique structural features, which include a bromine atom and a difluoromethoxy group attached to a thioanisole framework. Its molecular formula is C₉H₈BrF₂O₁S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.
Structural Characteristics and Implications
The presence of the thioether functional group in this compound contributes significantly to its chemical reactivity. The difluoromethoxy group enhances the electronic properties of the molecule, potentially increasing its binding affinity to various biological targets. This structural configuration is critical in determining the compound's biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound have shown promising results in inhibiting specific enzymes and receptors. The following table summarizes some key biological activities associated with this compound and related analogs:
Compound | Biological Activity | References |
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This compound | Potential enzyme inhibition, selective interactions with metalloproteins | |
2-Bromo-3-(difluoromethoxy)thioanisole | Moderate inhibition of certain kinases | |
3-Chloro-2-(difluoromethoxy)thioanisole | Antimicrobial properties | |
3-Bromo-2-(trifluoromethoxy)thioanisole | Inhibition of cancer cell proliferation |
The biological activity of this compound is hypothesized to stem from its ability to interact with metalloproteins and other enzyme systems. Preliminary studies suggest that the unique functional groups may facilitate selective binding, leading to alterations in biological pathways relevant to disease processes. Further research is necessary to elucidate the precise mechanisms by which this compound exerts its effects.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Initial investigations into the enzyme inhibition capabilities of this compound revealed that it could inhibit various metalloproteins, which are crucial in numerous biochemical pathways. This property suggests potential therapeutic applications in treating diseases where these enzymes play a pivotal role.
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the efficacy of this compound while minimizing cytotoxic effects. By modifying different substituents on the thioanisole framework, researchers hope to enhance selectivity and potency against targeted biological pathways.
- Comparative Analysis with Analog Compounds : Comparative studies between this compound and its analogs have highlighted the importance of the bromine and difluoromethoxy groups in dictating biological activity. These differences are crucial for designing more effective therapeutic agents based on this scaffold.
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)-5-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2OS/c1-13-7-3-5(9)2-6(4-7)12-8(10)11/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPMCTRAHJFTFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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